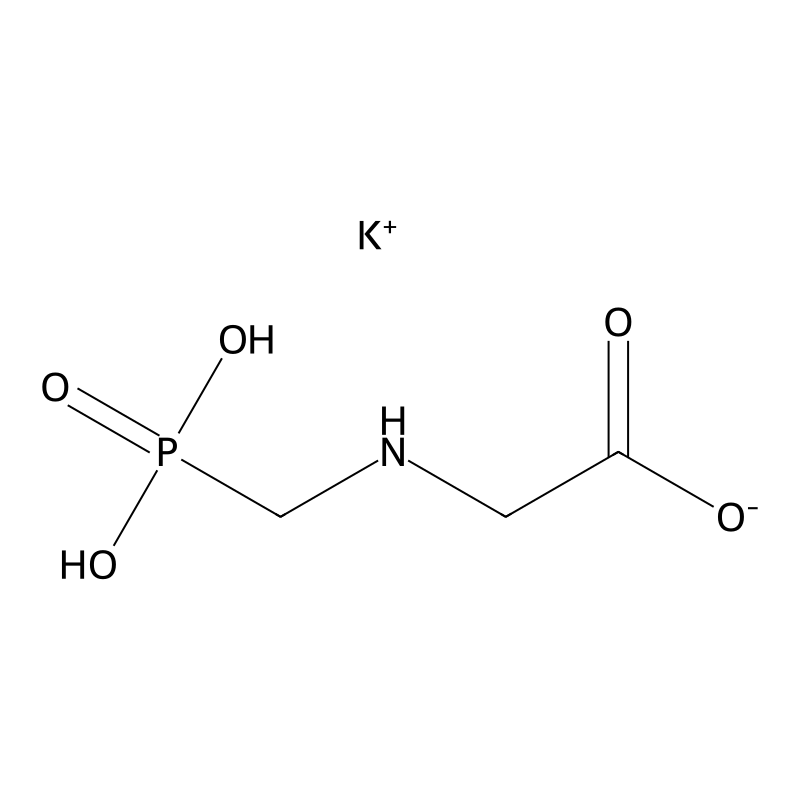Glycine, N-(phosphonomethyl)-, potassium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Plant Biochemistry and Physiology
- Mode of action: Glyphosate potassium acts by inhibiting the shikimate pathway, a crucial metabolic process in plants for synthesizing essential aromatic amino acids. This inhibition disrupts plant growth and ultimately leads to death . Researchers use glyphosate potassium to study plant metabolism, particularly the shikimate pathway, and its role in plant development.
Weed Science
- Selectivity and resistance: Research investigates how glyphosate affects different plant species and how resistance mechanisms develop in weeds exposed to this herbicide. Understanding these mechanisms helps scientists develop new weed control strategies and improve existing ones .
Environmental Science
- Fate and transport in the environment: Scientists use glyphosate potassium to study its behavior in soil and water. This research helps assess its potential environmental impact and develop strategies to minimize its persistence in the environment .
Toxicology
Glycine, N-(phosphonomethyl)-, potassium salt, commonly referred to as glyphosate potassium, is an organophosphorus compound primarily used as a herbicide. This compound is a potassium salt of N-(phosphonomethyl)glycine, which acts by inhibiting a critical enzyme in plants known as 5-enolpyruvyl shikimate-3-phosphate synthase (EPSPS) . Glyphosate potassium is notable for its high solubility and stability, making it effective in various agricultural applications to control weeds and enhance crop yields.
The safety profile of glyphosate-potassium is a subject of ongoing research and debate. Regulatory bodies have established safety standards for its use [].
- Human health: The International Agency for Research on Cancer (IARC) classified glyphosate as "probably carcinogenic to humans" in 2015 []. However, other regulatory bodies have concluded that glyphosate is unlikely to be carcinogenic at anticipated exposure levels [].
- Environment: Glyphosate can be transported in water and may affect non-target plants. Research is ongoing to assess its environmental impact [].
- Oxidation: This compound can be oxidized when exposed to strong oxidizing agents, leading to the formation of phosphonic acid derivatives .
- Reduction and Substitution: It can also participate in reduction reactions and substitution reactions where the phosphonomethyl group may be replaced by other functional groups .
Common reagents involved in these reactions include formaldehyde and phosphorus trichloride, with reaction conditions often optimized for temperature and pH to yield desired products .
The synthesis of Glycine, N-(phosphonomethyl)-, potassium salt can be achieved through several methods:
- From Glycine: A common method involves reacting glycine with formaldehyde and phosphorus trichloride to produce N-(phosphonomethyl)glycine. This intermediate can then be converted into its potassium salt form .
- Oxidation of N-(phosphonomethyl)-iminodiacetic acid: This method utilizes oxidizing agents like hydrogen peroxide or sodium hypochlorite .
- Catalytic Processes: Industrial production often employs catalysts such as palladium or platinum to enhance yield and purity .
- Environmentally Friendly Methods: Recent advancements focus on using less hazardous reagents and optimizing reaction conditions to minimize waste .
Glycine, N-(phosphonomethyl)-, potassium salt is primarily used as a herbicide in agriculture. Its effectiveness against a wide range of weeds makes it a staple in crop management practices. Additionally, it finds applications in scientific research for studying plant metabolic pathways and enzyme interactions .
Research on glyphosate potassium has shown that it interacts with various cellular processes. Its inhibition of EPSPS affects multiple biochemical pathways in plants. Studies suggest that glyphosate's absorption and metabolism vary among species; while it is poorly absorbed from the gastrointestinal tract in both animals and humans, it is rapidly excreted unchanged . The compound's effects on human health are still under investigation, particularly concerning chronic exposure.
Several compounds share similarities with Glycine, N-(phosphonomethyl)-, potassium salt regarding their herbicidal properties:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Glyphosate | Inhibits EPSPS enzyme | Most widely used herbicide |
| N-(Phosphonomethyl)glycine | Similar mechanism targeting EPSPS | Intermediate form |
| Isopropylamine salt | Alternative formulation with similar herbicidal effects | Different solubility properties |
| Diammonium salt | Variation with distinct solubility characteristics | Used in specific agricultural settings |
| Sesquisodium salt | Another formulation variant | Unique application methods |
The uniqueness of Glycine, N-(phosphonomethyl)-, potassium salt lies in its high solubility and stability compared to these similar compounds, making it particularly effective for agricultural applications . Its potassium salt form is favored for ease of application and effectiveness in weed control.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard








